dodecyl methacrylate CAS number and properties
dodecyl methacrylate CAS number and properties
An In-depth Technical Guide to Dodecyl Methacrylate for Researchers and Drug Development Professionals
Introduction
Dodecyl methacrylate (DDMA), also known as lauryl methacrylate, is an organic compound classified as an ester of methacrylic acid and dodecanol. Its CAS (Chemical Abstracts Service) Registry Number is 142-90-5 [1][2][3][4][5]. This monomer is of significant interest to researchers and scientists, particularly in the fields of polymer chemistry, materials science, and drug development, due to its ability to form polymers with specific and desirable properties. The long dodecyl (lauryl) side-chain imparts hydrophobicity, flexibility, and a low glass transition temperature to its polymers, making them suitable for a variety of specialized applications.
This guide provides a comprehensive overview of dodecyl methacrylate, including its chemical and physical properties, safety and handling information, detailed experimental protocols for its synthesis and polymerization, and its applications, with a focus on its relevance to the biomedical and pharmaceutical fields.
Chemical and Physical Properties
Dodecyl methacrylate is a colorless to pale yellow liquid characterized by a mild, ester-like odor[6]. Its key properties are summarized in the table below, providing a quantitative basis for its use in experimental and industrial settings.
| Property | Value | Reference(s) |
| CAS Number | 142-90-5 | [1][2][3][5][7] |
| Molecular Formula | C₁₆H₃₀O₂ | [1][2][4][5] |
| Molecular Weight | 254.41 g/mol | [1][2][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Density | 0.868 - 0.874 g/cm³ at 20-25 °C | [2][3][4][8][9] |
| Melting Point | -7 °C to -23 °C | [2][3][4][8] |
| Boiling Point | 322.7 °C at 760 mmHg 142 °C at 4 mmHg | [2][3][4][5] |
| Refractive Index (n²⁰/D) | 1.445 | [2][4][8] |
| Flash Point | 133.8 °C to >230 °F (>110 °C) | [2][4][8] |
| Water Solubility | Insoluble | [2][5][9] |
| Solubility | Miscible with most organic solvents (e.g., ethanol, acetone, chloroform) | [3][6] |
| Vapor Pressure | 0.000274 mmHg at 25 °C | [2][5] |
| LogP (Octanol/Water) | 6.45 - 6.68 | [4][5] |
Safety and Handling
Proper handling of dodecyl methacrylate is essential to ensure laboratory safety. It is classified as an irritant and an environmental hazard. Key safety information is summarized below.
| Hazard Class | Statement | Reference(s) |
| Skin Irritation | H315: Causes skin irritation. | [9][10] |
| Eye Irritation | H319: Causes serious eye irritation. | [9][10] |
| Respiratory Irritation | H335: May cause respiratory irritation. | [9][10] |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [9][10] |
Precautionary Measures:
-
P261: Avoid breathing mist, vapors, or spray[9].
-
P273: Avoid release to the environment[10].
-
P280: Wear protective gloves and eye protection[9].
-
P302+P352: IF ON SKIN: Wash with plenty of water. If irritation occurs, seek medical advice[9].
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[9][10].
Storage and Stability: Dodecyl methacrylate should be stored in a cool, dark, and well-ventilated place between 2-8°C, away from oxidizing agents[3][4][9]. It is typically supplied with an inhibitor, such as hydroquinone (HQ) or the methyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization[3][11]. Heat, light, and contaminants can initiate polymerization, which can be vigorous and exothermic[3][7].
Experimental Protocols
Synthesis of Dodecyl Methacrylate via Esterification
Dodecyl methacrylate is commonly synthesized by the esterification of methacrylic acid with dodecanol. A general laboratory-scale protocol is described below.
Materials:
-
Dodecanol (1-dodecanol)
-
Methacrylic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[3][12]
-
Polymerization inhibitor (e.g., hydroquinone)[12]
-
Solvent (e.g., toluene or xylene for azeotropic removal of water)[3]
-
Sodium hydroxide solution (for washing)
-
Anhydrous magnesium sulfate (for drying)
Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reagents: Dodecanol, a molar excess of methacrylic acid (e.g., 1.5-2 equivalents), the acid catalyst (e.g., 0.5 mol%), the inhibitor, and the solvent are added to the flask[3][12].
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by measuring the amount of water collected.
-
Work-up: After cooling, the reaction mixture is washed sequentially with a dilute sodium hydroxide solution to remove unreacted methacrylic acid and the catalyst, followed by washing with water until the pH is neutral.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, dodecyl methacrylate, can be further purified by vacuum distillation.
Free-Radical Polymerization of Dodecyl Methacrylate
Poly(dodecyl methacrylate) (PDDMA) can be synthesized via free-radical polymerization. The properties of the resulting polymer (e.g., molecular weight) can be tuned by adjusting reaction conditions.
Materials:
-
Dodecyl methacrylate monomer (inhibitor removed prior to use)
-
Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))[12][13]
-
Solvent (e.g., toluene, xylene, or bulk polymerization)[12][13]
-
Precipitating solvent (e.g., methanol)[13]
Methodology:
-
Inhibitor Removal: The inhibitor (MEHQ) is removed from the commercial monomer by passing it through a column of activated basic alumina or a dedicated inhibitor-removal column[11].
-
Reaction Setup: The reaction is conducted in a flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Polymerization: The purified monomer, solvent (if not bulk), and initiator are added to the flask. The solution is purged with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the reaction.
-
Heating: The flask is heated to a specific temperature (e.g., 70°C for AIBN, 95°C for BPO) to initiate polymerization[12][13]. The reaction is allowed to proceed for several hours.
-
Isolation: Upon completion, the solution is cooled and the polymer is isolated by precipitation in a large excess of a non-solvent, such as cold methanol, while stirring[13].
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Applications in Research and Drug Development
While dodecyl methacrylate is widely used in coatings, adhesives, and lubricants to improve flexibility and hydrophobicity[6][14][15], its properties are also highly relevant to the biomedical and pharmaceutical fields. The long alkyl side-chain of PDDMA makes it a versatile component for creating soft, hydrophobic biomaterials.
Potential Applications:
-
Drug Delivery Systems: PDDMA and its copolymers can be used to formulate nanoparticles, microparticles, or micelles for the encapsulation and controlled release of hydrophobic drugs. The hydrophobic PDDMA core can effectively house lipophilic active pharmaceutical ingredients (APIs), while a hydrophilic outer shell (in a copolymer system) can provide aqueous stability.
-
Biomaterial Coatings: The hydrophobicity and low surface energy of PDDMA make it a candidate for coating medical devices to reduce biofouling or to control surface-protein interactions.
-
Tissue Engineering: Soft, flexible polymers derived from dodecyl methacrylate can be used as scaffolds in tissue engineering, where mechanical properties that mimic soft tissues are required[16].
-
Excipients: As a component of copolymers, it can act as a binder or matrix-former in solid dosage forms, modifying drug release profiles.
References
- 1. n-Dodecyl methacrylate (CAS 142-90-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. dodecyl methacrylate | 142-90-5 [chemnet.com]
- 3. Dodecyl Methacrylate | 142-90-5 [chemicalbook.com]
- 4. 142-90-5 CAS MSDS (Dodecyl Methacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Lauryl Methacrylate | C16H30O2 | CID 8906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. DODECYL METHACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
